molecular formula C23H24N4O3S2 B11595290 2-[(2-furylmethyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-furylmethyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11595290
M. Wt: 468.6 g/mol
InChI Key: UWYIVUWITZGPOP-JXAWBTAJSA-N
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Description

2-[(2-furylmethyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[1,2-a]pyrimidin-4-one core structure, which is fused with various functional groups, including a furylmethylamino group and a thiazolidinylidene group. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[(2-furylmethyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the furylmethylamino and thiazolidinylidene groups through various chemical reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-furylmethyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The furylmethylamino and thiazolidinylidene groups play crucial roles in its biological activity, allowing it to bind to target proteins or enzymes and modulate their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different functional groups. These compounds share a common core structure but differ in their chemical and biological properties due to variations in their functional groups. The unique combination of furylmethylamino and thiazolidinylidene groups in 2-[(2-furylmethyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one sets it apart from other similar compounds, providing distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H24N4O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24N4O3S2/c1-2-3-4-6-12-27-22(29)18(32-23(27)31)14-17-20(24-15-16-9-8-13-30-16)25-19-10-5-7-11-26(19)21(17)28/h5,7-11,13-14,24H,2-4,6,12,15H2,1H3/b18-14-

InChI Key

UWYIVUWITZGPOP-JXAWBTAJSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S

Origin of Product

United States

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